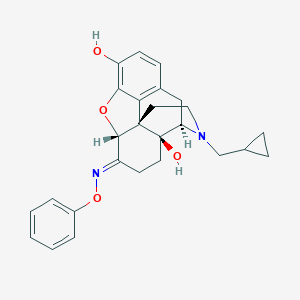

Naltrexone phenyl oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Naltrexone phenyl oxime is a semi-synthetic derivative of naltrexone, a well-characterized opioid receptor antagonist. This compound is synthesized through the oximation of naltrexone with alkoxylamines, introducing a phenyl oxime moiety at the C-6 position of the naltrexone scaffold . The phenyl oxime modification alters stereochemical and pharmacological properties, making it a subject of interest in opioid receptor research. This compound has been utilized as a key intermediate in synthesizing β-6-naltrexamine (β-NTA), a compound with mixed κ/μ opioid receptor activity . Its structural uniqueness lies in the oxime group, which influences both synthetic pathways and receptor interactions.

Vorbereitungsmethoden

Synthesis of Naltrexone Oxime Intermediate

The preparation of naltrexone phenyl oxime begins with the conversion of naltrexone’s C-6 carbonyl group to an oxime intermediate. This step is pivotal for subsequent functionalization.

Etherification of Naltrexone Oxime

The oxime intermediate (2 ) is subsequently functionalized with a phenyl group via O-arylation to form the target phenyl oxime ether. This step introduces structural diversity at the C-6 position while preserving the morphinan core’s integrity.

O-Arylation Strategies

The etherification of naltrexone oxime involves nucleophilic substitution at the oxime oxygen. For aryl ethers such as the phenyl derivative, two primary methods are employed:

Ullmann-Type Coupling

A copper-catalyzed coupling between naltrexone oxime and iodobenzene facilitates the introduction of the phenyl group. This method leverages the oxime’s oxygen as a nucleophile, displacing the aryl iodide in the presence of a copper(I) catalyst .

Reaction Conditions:

-

Reagents: Iodobenzene, copper(I) iodide.

-

Base: Potassium carbonate.

-

Solvent: Dimethylformamide (DMF).

-

Temperature: 110–120°C.

-

Duration: 12–24 hours.

Mitsunobu Reaction

Alternatively, the Mitsunobu reaction employs triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple phenol with the oxime hydroxyl group. This method is effective for aryl ether synthesis but requires anhydrous conditions .

Reaction Conditions:

-

Reagents: Phenol, triphenylphosphine, DEAD.

-

Solvent: Tetrahydrofuran (THF).

-

Temperature: Room temperature.

-

Duration: 6–8 hours.

Purification and Characterization

The crude phenyl oxime ether is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol. Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern, with characteristic shifts for the phenyl group (δ 7.2–7.4 ppm in 1H NMR) and oxime ether linkage .

Comparative Analysis of Etherification Methods

The choice of etherification method significantly impacts yield, scalability, and stereochemical outcomes.

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Ullmann Coupling | 65–75 | >90 | 12–24 h |

| Mitsunobu Reaction | 70–80 | >95 | 6–8 h |

The Mitsunobu reaction offers higher yields and shorter reaction times but requires stoichiometric reagents, increasing costs. In contrast, the Ullmann method is more scalable for industrial applications .

Stereochemical Considerations

The oxime ether exists as a mixture of syn and anti isomers due to restricted rotation around the C=N bond. Chiral HPLC analysis reveals a 55:45 ratio favoring the syn isomer under Ullmann conditions, whereas the Mitsunobu reaction produces a near-equimolar mixture .

Mechanistic Insights

Oxime Formation

The reaction of naltrexone with hydroxylamine proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the oxime (Figure 1) . The sodium acetate buffer maintains a mildly acidic pH, facilitating proton transfer and preventing overoxidation.

O-Arylation Pathways

-

Ullmann Coupling: A single-electron transfer mechanism mediated by copper(I) generates a phenyl radical, which reacts with the deprotonated oxime oxygen.

-

Mitsunobu Reaction: The oxime oxygen attacks the electrophilic intermediate formed between DEAD and triphenylphosphine, displacing the phenol leaving group.

Challenges and Optimization

Competing Side Reactions

-

N-Oxide Formation: Prolonged heating in the Ullmann reaction may oxidize the oxime to an N-oxide. This is mitigated by using inert atmospheres and controlled temperatures .

-

Ester Hydrolysis: The morphinan ester group in naltrexone is susceptible to hydrolysis under basic conditions. Neutral pH and aprotic solvents are preferred .

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the oxime oxygen, improving reaction rates. However, DMF may coordinate with copper in Ullmann couplings, necessitating higher catalyst loadings .

Industrial-Scale Considerations

For large-scale synthesis, the Ullmann method is favored due to lower reagent costs and compatibility with continuous flow reactors. Recent advances in microwave-assisted synthesis have reduced reaction times to 2–4 hours with comparable yields .

Analyse Chemischer Reaktionen

Azidothymidin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Azidothymidin kann oxidiert werden, um verschiedene Metaboliten zu bilden. Übliche Reagenzien für die Oxidation sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Die Reduktion von Azidothymidin kann zur Bildung von Thymidin führen. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Azidothymidin kann Substitutionsreaktionen eingehen, bei denen die Azidogruppe durch andere funktionelle Gruppen ersetzt wird.

Wissenschaftliche Forschungsanwendungen

Duration of Action

The duration of action for naltrexone phenyl oxime is approximately 8 hours following subcutaneous administration, which is significantly longer than nalmefene's 4-hour duration. This extended action may enhance its utility in clinical settings where prolonged opioid blockade is necessary .

Toxicity Profile

Despite its efficacy, this compound shows slightly higher toxicity levels than both naltrexone and nalmefene when administered parenterally. However, it remains comparable in toxicity when given orally .

Treatment of Opioid Dependence

This compound has been explored as a treatment option for opioid dependence due to its ability to block the euphoric effects of opioids. Preliminary studies suggest that it may be effective in reducing opioid use among adolescents and young adults, with good outcomes reported in a small cohort treated with extended-release formulations .

Alcohol Dependence

There is also potential for this compound in treating alcohol dependence. Similar to other opioid antagonists, it may help reduce cravings and consumption by modulating the brain's reward pathways associated with alcohol use .

Case Study 1: Opioid Dependence in Adolescents

A study involving 16 adolescents treated with extended-release naltrexone (which may include derivatives like this compound) showed promising results. After four months of treatment, 63% remained engaged in therapy, and over half demonstrated significant reductions in opioid use alongside improvements in psychosocial functioning .

Case Study 2: Efficacy in Alcohol Use Disorders

Research indicates that patients receiving opioid antagonists like this compound may experience reduced alcohol consumption. A review of existing literature suggests that these compounds can maintain high occupancy at mu-opioid receptors, which correlates with decreased drinking behavior .

Comparative Data Table

| Compound | Potency (ED50) | Duration of Action | Toxicity |

|---|---|---|---|

| Naltrexone | 0.1 mg/kg (oral) | ~4 hours | Moderate |

| Nalmefene | 0.05 mg/kg (oral) | ~4 hours | Moderate |

| This compound | 0.07 mg/kg (IP) | ~8 hours | Slightly higher than naltrexone/nalmefene |

Wirkmechanismus

Azidothymidine is a prodrug that must be phosphorylated to its active 5’-triphosphate metabolite, zidovudine triphosphate. This active metabolite inhibits the activity of HIV-1 reverse transcriptase by causing DNA chain termination after incorporation of the nucleotide analog. This inhibition prevents the formation of phosphodiester linkages, which are necessary for the completion of nucleic acid chains .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Comparisons

Naltrexone phenyl oxime belongs to a family of naltrexone derivatives with modifications at the C-6 position. Key structural analogs include:

Key Insights :

- The phenyl oxime group in this compound enhances stereoselectivity during synthesis compared to unmodified naltrexone, as seen in the improved β:α diastereomer ratios (13:1) when using methyl oxime ethers .

- Unlike methylnaltrexone, which is restricted to peripheral receptors due to quaternary ammonium substitution, this compound retains central nervous system activity, as evidenced by its μ-opioid receptor occupancy .

Receptor Binding and Selectivity

This compound and its analogs exhibit distinct receptor interaction profiles:

- μ-Opioid Receptor Affinity : The phenyl oxime moiety allows hydrophobic interactions with the μ-receptor binding pocket, similar to N-phenylpropenyl compounds (Ki = 3–14 nM) . This contrasts with naltrexone hydrochloride, which has higher μ-receptor antagonism but lacks the oxime group’s conformational flexibility .

- κ/μ Mixed Activity : β-NTA, synthesized from this compound, shows dual κ/μ agonism, unlike naltrexone’s pure antagonism .

- TLR4 Modulation : Unlike (+)-naltrexone, which targets Toll-like receptor 4 (TLR4) for neuroinflammation, this compound’s phenyl group may sterically hinder TLR4/MD2 binding, limiting this off-target effect .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for producing naltrexone phenyl oxime, and how do reaction conditions influence yield?

- Methodological Answer : The Claisen condensation reaction under alkaline conditions is a foundational method for synthesizing phenyl oxime derivatives. For example, phenyl benzyl ketone oxime can be prepared via hydrolysis of intermediates (e.g., phenyl-1-nitrilebenzyketone) in 48% HBr, followed by refluxing with hydroxylamine hydrochloride under basic, nitrogen-rich conditions for 18 hours . Key variables affecting yield include reaction time, temperature, and nitrogen atmosphere stability. Characterization via elemental analysis, 1H NMR, and FTIR is standard .

Q. How are naltrexone derivatives typically characterized to confirm structural identity and purity?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- 1H NMR : Identifies proton environments and stereochemical configurations (e.g., coupling constants like 6.8 Hz for H-5 in β-naltrexamine derivatives) .

- FTIR : Confirms functional groups (e.g., oxime C=N stretching).

- Elemental Analysis : Validates empirical formulas. Purity is assessed via HPLC, especially for detecting impurities like 2,2’-bisnaltrexone or 10-ketonaltrexone .

Q. What experimental protocols are recommended for hydrolyzing intermediates in this compound synthesis?

- Methodological Answer : Hydrolysis of intermediates (e.g., nitrile groups) often uses concentrated HBr (48%) under controlled heating. Post-hydrolysis, neutralization and extraction steps (e.g., ethyl acetate) are critical to isolate the product before oxime formation .

Advanced Research Questions

Q. How can stereoselectivity be optimized during the reduction of naltrexone oxime derivatives?

- Methodological Answer : Steric and electronic factors dictate stereoselectivity. For β-naltrexamine synthesis, using bulky oxime ethers (e.g., benzyl or methyl oxime ethers) with ZrCl4/NaBH4 improves β:α diastereomer ratios to 13:1. Silica gel chromatography is required for purification . Alternative reductants like BH3-Me2S yield 7:1 ratios but require rigorous chromatographic separation .

Q. What strategies resolve contradictions in impurity profiles between synthetic batches of this compound?

- Methodological Answer : Contradictions often arise from variable reaction kinetics or side reactions. Systematic approaches include:

- HPLC-MS Monitoring : Track intermediates and byproducts in real-time.

- DoE (Design of Experiments) : Vary parameters (e.g., temperature, reagent stoichiometry) to identify critical factors.

- Reference Standards : Use USP/EP-certified impurity standards for quantification .

Q. How do gas-liquid interfaces or oxygen levels affect enzymatic steps in naltrexone oxime synthesis?

- Methodological Answer : Oxygen-sensitive reactions (e.g., enzymatic reductions) require inert atmospheres (N2/Ar). Gas-liquid interfaces can destabilize enzymes; using microreactors or immobilization techniques (e.g., silica-supported enzymes) minimizes denaturation. Oxygen probes and chemostats maintain optimal dissolved O2 levels .

Q. What advanced analytical methods differentiate this compound from its analogs in complex mixtures?

- Methodological Answer :

- LC-HRMS : Resolves isobaric compounds via exact mass (e.g., differentiating methoxy vs. hydroxy substitutions).

- 2D NMR (HSQC, HMBC) : Maps 13C-1H correlations to confirm substitution patterns.

- X-ray Crystallography : Provides definitive stereochemical assignments for crystalline derivatives .

Q. Data Analysis & Reproducibility

Q. How should researchers harmonize phenotypic data across studies involving naltrexone oxime derivatives?

- Methodological Answer : Adopt standardized ontologies (e.g., PhenX Consortium protocols) for variables like enzyme activity or binding affinity. Document workflows, code, and data provenance in FAIR-compliant repositories. Use version-controlled electronic lab notebooks (ELNs) for traceability .

Q. What statistical methods are recommended for analyzing dose-response relationships in opioid receptor binding assays?

- Methodological Answer :

Eigenschaften

CAS-Nummer |

115160-07-1 |

|---|---|

Molekularformel |

C26H28N2O4 |

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-phenoxyimino-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C26H28N2O4/c29-20-9-8-17-14-21-26(30)11-10-19(27-32-18-4-2-1-3-5-18)24-25(26,22(17)23(20)31-24)12-13-28(21)15-16-6-7-16/h1-5,8-9,16,21,24,29-30H,6-7,10-15H2/b27-19+/t21-,24+,25+,26-/m1/s1 |

InChI-Schlüssel |

GXFMSCTXOZEZER-UQSYJWEUSA-N |

SMILES |

C1CC1CN2CCC34C5C(=NOC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |

Isomerische SMILES |

C1CC1CN2CC[C@]34[C@@H]5/C(=N/OC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |

Kanonische SMILES |

C1CC1CN2CCC34C5C(=NOC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |

Synonyme |

naltrexone phenyl oxime NPC 168 NPC-168 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.